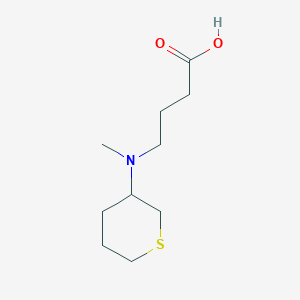
4-(Methyl(tetrahydro-2H-thiopyran-3-yl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methyl(tetrahydro-2H-thiopyran-3-yl)amino)butanoic acid is an organic compound that features a thiopyran ring, which is a six-membered ring containing five carbon atoms and one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the hydrogenation of dihydropyran with Raney nickel to form tetrahydropyran, which is then functionalized to introduce the sulfur atom . The methyl group can be introduced via alkylation reactions, and the amino group can be added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are carefully selected to minimize by-products and enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methyl(tetrahydro-2H-thiopyran-3-yl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
4-(Methyl(tetrahydro-2H-thiopyran-3-yl)amino)butanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 4-(Methyl(tetrahydro-2H-thiopyran-3-yl)amino)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiopyran ring and amino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A similar compound with an oxygen atom in place of sulfur.
3-methyl-2-(tetrahydro-2H-thiopyran-4-yl)butanoic acid: Another thiopyran derivative with different substituents.
Uniqueness
4-(Methyl(tetrahydro-2H-thiopyran-3-yl)amino)butanoic acid is unique due to the combination of its thiopyran ring, amino group, and butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C10H19NO2S |
|---|---|
Poids moléculaire |
217.33 g/mol |
Nom IUPAC |
4-[methyl(thian-3-yl)amino]butanoic acid |
InChI |
InChI=1S/C10H19NO2S/c1-11(6-2-5-10(12)13)9-4-3-7-14-8-9/h9H,2-8H2,1H3,(H,12,13) |
Clé InChI |
MXDOXOQGSGZYRV-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCC(=O)O)C1CCCSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


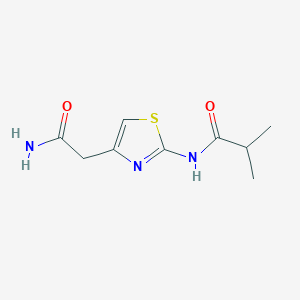
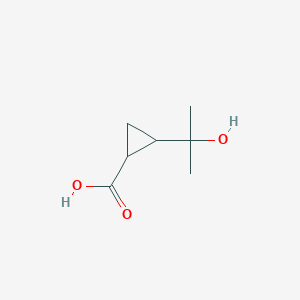
![2-Dodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B15219644.png)

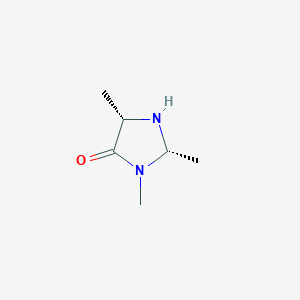
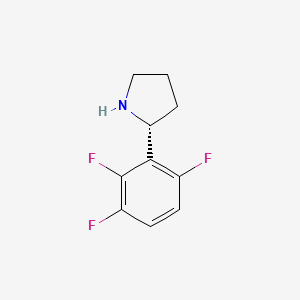
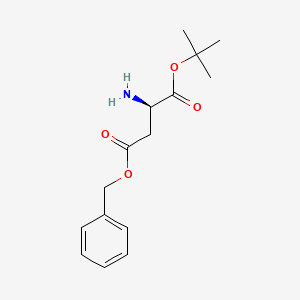

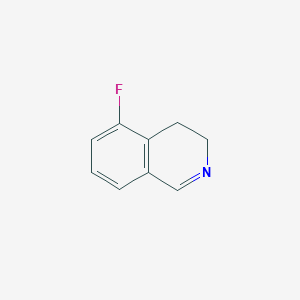
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-benzo[b]thien-5-ylhexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15219695.png)


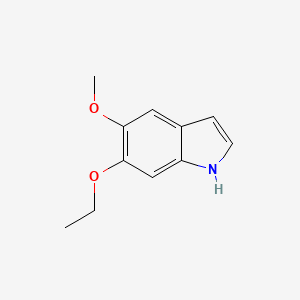
![(5H-imidazo[5,1-a]isoindol-5-yl)methanamine](/img/structure/B15219722.png)
